molecular formula C16H22N4O2 B1679474 2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]- CAS No. 1026582-88-6

2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-

Katalognummer B1679474
CAS-Nummer: 1026582-88-6
Molekulargewicht: 302.37 g/mol
InChI-Schlüssel: PYNPWUIBJMVRIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-” is a chemical compound with the molecular formula C16H22N4O2 . It is used in diverse scientific studies due to its unique structure, which allows for various applications, including drug discovery, material synthesis, and biological investigations.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with an amine group at positions 2 and 4, and a complex phenylmethyl group at position 5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H22N4O2) and its use in various scientific studies .

Wissenschaftliche Forschungsanwendungen

RO-3: Comprehensive Analysis of Scientific Research Applications

Antagonist for P2X3/P2X2/3 Receptors: RO-3 is a potent inhibitor of human homomultimeric P2X3 receptor and heteromultimeric P2X2/3 receptor, with significant implications in pain management and inflammatory responses .

Drug Discovery Acceleration: The compound has been utilized in fragment screening by Surface Plasmon Resonance (SPR) to accelerate drug discovery efforts, particularly around G Protein-Coupled Receptors (GPCRs) .

Central Nervous System Penetration: As a CNS-penetrant compound, RO-3 has potential applications in neurological disorders where modulation of P2X receptors is beneficial .

Selectivity and Metabolic Stability: RO-3 demonstrates high selectivity for P2X3 and P2X2/3 over other functional homomultimeric P2X receptors and shows high metabolic stability in rat and human hepatocytes .

MEK1/2 Inhibition for Cancer Therapy: Pimasertib, also known as RO-3, is a selective MEK1/2 inhibitor with potential therapeutic effects in cancer treatment, particularly in combination therapies .

Pharmacodynamics and Biomarker Assessment: In clinical trials, RO-3’s effects on pharmacodynamic biomarkers like phosphorylated ERK (pERK) are assessed, providing insights into MEK activity and aiding in dose optimization .

7. Safety and Efficacy in Clinical Trials Studies have focused on identifying the optimal dose and dosing regimen of RO-3 to balance safety and efficacy, especially when combined with approved therapies .

Therapeutic Potential in Metastatic Melanoma: Research has explored the efficacy, safety, and pharmacodynamics of RO-3 at pharmacologically active doses in patients with locally advanced/metastatic melanoma .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly stated in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing to prevent potential hazards .

Zukünftige Richtungen

The future directions of this compound could involve further exploration of its potential applications in drug discovery, material synthesis, and biological investigations. Its potential as a dual inhibitor of ALK and HDAC also suggests possible applications in the treatment of ALK-positive NSCLC, especially Ceritinib- or Crizotinib-resistant NSCLC .

Wirkmechanismus

Target of Action

RO-3, also known as 2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-, is a potent antagonist of P2X3 and P2X2/3 receptors . These receptors are part of the P2X family of ionotropic receptors, which are activated by ATP and play a crucial role in various physiological processes, including pain perception, inflammation, and regulation of the micturition reflex .

Mode of Action

RO-3 interacts with its targets, the P2X3 and P2X2/3 receptors, by binding to these receptors and inhibiting their activation . This inhibition prevents the flow of cations, such as calcium and sodium, through the receptor channels, thereby modulating the cellular responses that are normally triggered by the activation of these receptors .

Biochemical Pathways

By inhibiting the activation of these receptors, RO-3 could potentially reduce the release of pro-inflammatory mediators and modulate pain signaling pathways .

Pharmacokinetics

RO-3 has been reported to have moderate to high metabolic stability in rat and human hepatocytes and liver microsomes . It is highly permeable and orally bioavailable, with a reasonable in vivo plasma half-life (t1/2 =0.41 h) in rats . These properties suggest that RO-3 has favorable pharmacokinetic characteristics that could contribute to its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of RO-3’s action are primarily related to its inhibitory effect on P2X3 and P2X2/3 receptors. By inhibiting these receptors, RO-3 can modulate the cellular responses associated with these receptors, such as pain perception and inflammation . In preclinical models, RO-3 has shown activity in several rodent models of pain, as well as in cystometry models optimized to measure various parameters associated with sensory regulation of the micturition reflex .

Eigenschaften

IUPAC Name

5-[(4,5-dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNPWUIBJMVRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-
Reactant of Route 2
Reactant of Route 2
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-
Reactant of Route 3
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-
Reactant of Route 4
Reactant of Route 4
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-
Reactant of Route 5
Reactant of Route 5
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-
Reactant of Route 6
Reactant of Route 6
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-

Q & A

Q1: What is the primary pharmacological effect of RO3?

A1: RO3 is a β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at β-adrenergic receptors. [ [] ] It also exhibits partial agonist activity, meaning it can partially activate these receptors under certain conditions. [ [] ]

Q2: What are the implications of RO3's partial agonist activity?

A2: Partial agonist activity can potentially lead to a more balanced pharmacological profile compared to full antagonists. While blocking excessive β-adrenergic stimulation, it might also provide some level of receptor activation, potentially minimizing certain side effects associated with complete receptor blockade. [ [] ]

Q3: How does RO3 compare to other β-blockers like atenolol in terms of cardioselectivity?

A3: Studies in healthy volunteers suggest that RO3 is at least as cardioselective as atenolol. [ [] ] This means it preferentially blocks β1-adrenergic receptors found in the heart, with less effect on β2-receptors found in other tissues like the lungs.

Q4: What is the duration of action of RO3?

A4: RO3 has a long duration of action, with significant inhibition of exercise tachycardia observed even 24 hours after a single oral dose. [ [] ] This is in contrast to atenolol, where the inhibitory effect on exercise tachycardia significantly decreased after 24 hours. [ [] ]

Q5: Does RO3 have any effect on resting heart rate?

A5: Studies in healthy volunteers showed that RO3 did not significantly affect resting heart rate, whereas atenolol caused a reduction in resting heart rate for several hours after administration. [ [] ] This difference might be attributed to the partial agonist activity of RO3. [ [] ]

Q6: Does RO3 have any effect on resting forearm blood flow and systolic blood pressure?

A6: In a study with healthy volunteers, RO3 (160 mg orally) did not affect resting forearm blood flow, systolic blood pressure, or resting heart rate. [ [] ] In contrast, atenolol (50 mg) reduced all three parameters. [ [] ]

Q7: Does RO3 have any effect on finger tremor?

A7: RO3 (160 mg orally) was observed to increase resting finger tremor approximately threefold in healthy volunteers. [ [] ] Atenolol, on the other hand, had little effect on resting finger tremor. [ [] ]

Q8: Were there any adverse effects reported in the studies with RO3?

A8: Some subjects in the studies reported experiencing tremor and visual disturbances after receiving 160 mg or 320 mg doses of RO3. [ [] ]

Q9: What is known about the pharmacokinetics of RO3?

A9: Studies with radiolabelled RO3 in healthy volunteers showed that the oral bioavailability of RO3 is around 57%. [ [] ] The compound has a large apparent volume of distribution (averaging 590 L) and a long elimination half-life (averaging 18 hours). [ [] ]

Q10: How is RO3 metabolized in the body?

A10: Studies with radiolabelled RO3 showed that the majority of the radioactivity in plasma was not attributable to the parent drug but rather to metabolites. [ [] ] Very little of the parent drug was recovered in urine, while total radioactivity recovery in urine reached nearly 80% by day 5. [ [] ]

Q11: Is there a linear relationship between RO3 dose and plasma concentration?

A11: Yes, a linear relationship between dose and both plasma concentration and area under the curve (AUC) was observed in healthy volunteers who received oral doses of 40, 80, 160, and 320 mg of RO3. [ [] ]

Q12: What is the molecular formula and weight of RO3?

A12: The molecular formula of RO3 (2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-) is C16H22N4O2 and its molecular weight is 302.37 g/mol.

Q13: Was RO3 used in any studies unrelated to its pharmacological effects as a β-blocker?

A13: Yes, RO3 appears in a study on measuring biogenic volatile organic compounds (BVOCs) emitted from vegetation. [ [] ] In this study, RO3 refers to the total reactivity of VOCs with ozone, which is a measure of the potential for these compounds to contribute to ozone formation in the atmosphere. [ [] ] This study uses ozone reactivity as a metric to assess BVOC emissions from trees and does not directly investigate the compound 2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.